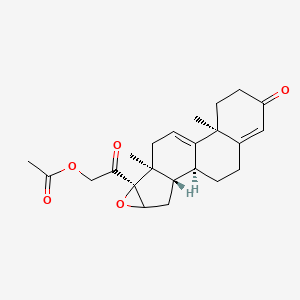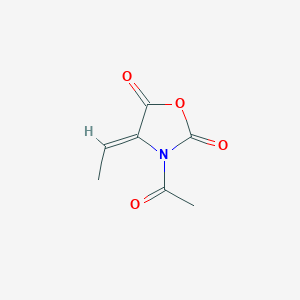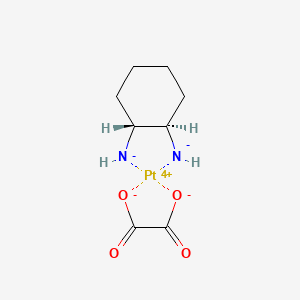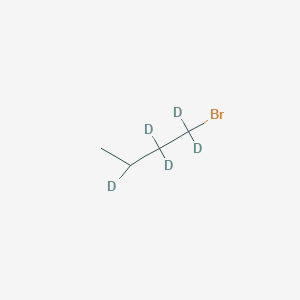
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate, also known as Epoxyprogesterone, is a synthetic steroid hormone that has been widely used in scientific research. It is a derivative of the natural hormone progesterone and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone is known to bind to the progesterone receptor and activate downstream signaling pathways. It has been shown to have both agonistic and antagonistic effects on the receptor, depending on the specific context. Its effects on other steroid receptors, such as the estrogen and androgen receptors, are less well understood.
Biochemische Und Physiologische Effekte
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of immune function, and the promotion of cell growth and differentiation. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in lab experiments is its ability to selectively activate the progesterone receptor, allowing researchers to investigate the specific effects of progesterone signaling. However, its synthetic nature may limit its applicability to certain research questions, and its effects may not fully reflect those of natural progesterone.
Zukünftige Richtungen
There are several future directions for research on 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone. One area of interest is the development of more selective agonists and antagonists for the progesterone receptor, which could have therapeutic applications in conditions such as breast cancer and endometriosis. Another area of interest is the investigation of the effects of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone on other steroid receptors and their downstream signaling pathways. Additionally, the use of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in combination with other drugs or therapies could have synergistic effects that warrant further investigation.
Synthesemethoden
The synthesis of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone involves the reaction of progesterone with m-chloroperoxybenzoic acid (MCPBA) in the presence of acetic anhydride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been used in a variety of scientific research applications, including studies on the effects of steroids on the immune system, the role of steroids in the development of cancer, and the use of steroids in fertility treatments. It has also been used as a tool to investigate the mechanism of action of other steroid hormones.
Eigenschaften
IUPAC Name |
[2-[(1S,2S,6S,7S,11S)-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18,20H,4-6,8-9,11-12H2,1-3H3/t16-,18+,20?,21+,22+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVPWWYWQISMB-MBDCYBTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)
